![molecular formula C7H11ClN4 B15273869 5-Chloro-N-[2-(methylamino)ethyl]pyrazin-2-amine](/img/structure/B15273869.png)
5-Chloro-N-[2-(methylamino)ethyl]pyrazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-N-[2-(methylamino)ethyl]pyrazin-2-amine is a chemical compound with the molecular formula C7H11ClN4. It is primarily used for research purposes and has various applications in scientific studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-[2-(methylamino)ethyl]pyrazin-2-amine typically involves the reaction of 5-chloropyrazine-2-amine with 2-(methylamino)ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up with appropriate safety measures and quality control to ensure the purity and consistency of the compound .
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-N-[2-(methylamino)ethyl]pyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazine derivatives.
Aplicaciones Científicas De Investigación
5-Chloro-N-[2-(methylamino)ethyl]pyrazin-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Chloro-N-[2-(methylamino)ethyl]pyrazin-2-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Chloro-N-[2-(dimethylamino)ethyl]-2-methoxybenzamide
- 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Uniqueness
5-Chloro-N-[2-(methylamino)ethyl]pyrazin-2-amine is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different biological targets. This versatility makes it valuable in diverse research fields .
Propiedades
Fórmula molecular |
C7H11ClN4 |
|---|---|
Peso molecular |
186.64 g/mol |
Nombre IUPAC |
N'-(5-chloropyrazin-2-yl)-N-methylethane-1,2-diamine |
InChI |
InChI=1S/C7H11ClN4/c1-9-2-3-10-7-5-11-6(8)4-12-7/h4-5,9H,2-3H2,1H3,(H,10,12) |
Clave InChI |
VEJXCKPAXBSMEF-UHFFFAOYSA-N |
SMILES canónico |
CNCCNC1=CN=C(C=N1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Propyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B15273795.png)
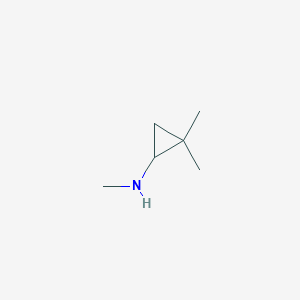
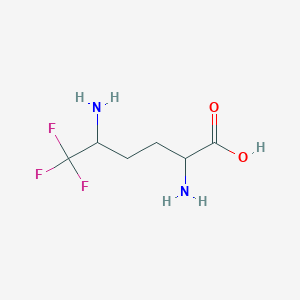


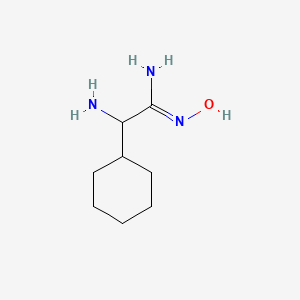
![2-{[(1-Hydroxypropan-2-yl)amino]methyl}-4-methylphenol](/img/structure/B15273835.png)
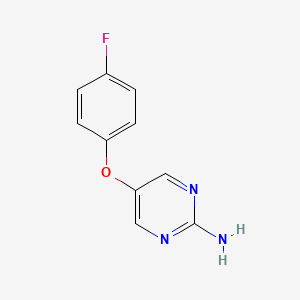
![6-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15273846.png)
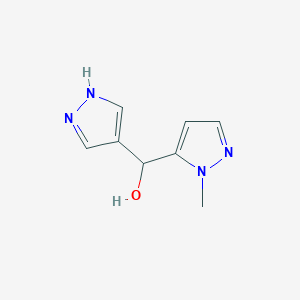
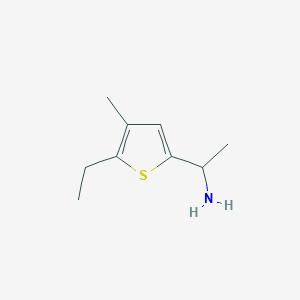
![4-Methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),5,7-triene](/img/structure/B15273878.png)
![4-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]butane-1-sulfonyl chloride](/img/structure/B15273887.png)
![N-[2-(Aminomethyl)cyclopentyl]-2-nitrobenzene-1-sulfonamide](/img/structure/B15273894.png)
